molecular formula C18H57B3N6Si6 B14314062 N~2~,N~2~,N~4~,N~4~,N~6~,N~6~-Hexakis(trimethylsilyl)-1,3,5,2,4,6-triazatriborinane-2,4,6-triamine CAS No. 113665-33-1

N~2~,N~2~,N~4~,N~4~,N~6~,N~6~-Hexakis(trimethylsilyl)-1,3,5,2,4,6-triazatriborinane-2,4,6-triamine

Katalognummer: B14314062
CAS-Nummer: 113665-33-1
Molekulargewicht: 558.6 g/mol
InChI-Schlüssel: BZCYQDSYMVGQKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~,N~2~,N~4~,N~4~,N~6~,N~6~-Hexakis(trimethylsilyl)-1,3,5,2,4,6-triazatriborinane-2,4,6-triamine is a complex organosilicon compound It features a triazatriborinane core, which is a six-membered ring containing alternating nitrogen and boron atoms, with trimethylsilyl groups attached to the nitrogen atoms

Vorbereitungsmethoden

The synthesis of N2,N~2~,N~4~,N~4~,N~6~,N~6~-Hexakis(trimethylsilyl)-1,3,5,2,4,6-triazatriborinane-2,4,6-triamine typically involves the reaction of a triazatriborinane precursor with trimethylsilyl chloride in the presence of a base The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the sensitive intermediates

Analyse Chemischer Reaktionen

N~2~,N~2~,N~4~,N~4~,N~6~,N~6~-Hexakis(trimethylsilyl)-1,3,5,2,4,6-triazatriborinane-2,4,6-triamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boron-nitrogen-oxygen compounds.

    Reduction: Reduction reactions can lead to the formation of boron-nitrogen-hydrogen compounds.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N~2~,N~2~,N~4~,N~4~,N~6~,N~6~-Hexakis(trimethylsilyl)-1,3,5,2,4,6-triazatriborinane-2,4,6-triamine has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other boron-nitrogen compounds and as a reagent in various organic transformations.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic and mechanical properties.

    Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in biomedical devices.

    Industry: Its applications in industry are limited but may include use in specialized coatings or as a catalyst in certain chemical processes.

Wirkmechanismus

The mechanism by which N2,N~2~,N~4~,N~4~,N~6~,N~6~-Hexakis(trimethylsilyl)-1,3,5,2,4,6-triazatriborinane-2,4,6-triamine exerts its effects is primarily through its ability to form stable complexes with various substrates. The trimethylsilyl groups provide steric protection, while the boron-nitrogen core can interact with other molecules through coordination bonds. This allows the compound to act as a catalyst or a stabilizing agent in various chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to N2,N~2~,N~4~,N~4~,N~6~,N~6~-Hexakis(trimethylsilyl)-1,3,5,2,4,6-triazatriborinane-2,4,6-triamine include:

    N~2~,N~2~,N~4~,N~4~,N~6~,N~6~-Hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine: This compound has methoxymethyl groups instead of trimethylsilyl groups.

    N~2~,N~2~,N~4~,N~4~,N~6~,N~6~-Hexakis(propan-2-yloxymethyl)-1,3,5-triazine-2,4,6-triamine: This compound features propan-2-yloxymethyl groups.

    N~2~,N~2~,N~4~,N~4~,N~6~,N~6~-Hexakis(pyridin-2-yl)-1,3,5-triazine-2,4,6-triamine: This compound has pyridin-2-yl groups.

The uniqueness of N2,N~2~,N~4~,N~4~,N~6~,N~6~-Hexakis(trimethylsilyl)-1,3,5,2,4,6-triazatriborinane-2,4,6-triamine lies in its trimethylsilyl groups, which provide distinct steric and electronic properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

113665-33-1

Molekularformel

C18H57B3N6Si6

Molekulargewicht

558.6 g/mol

IUPAC-Name

2-N,2-N,4-N,4-N,6-N,6-N-hexakis(trimethylsilyl)-1,3,5,2,4,6-triazatriborinane-2,4,6-triamine

InChI

InChI=1S/C18H57B3N6Si6/c1-28(2,3)25(29(4,5)6)19-22-20(26(30(7,8)9)31(10,11)12)24-21(23-19)27(32(13,14)15)33(16,17)18/h22-24H,1-18H3

InChI-Schlüssel

BZCYQDSYMVGQKY-UHFFFAOYSA-N

Kanonische SMILES

B1(NB(NB(N1)N([Si](C)(C)C)[Si](C)(C)C)N([Si](C)(C)C)[Si](C)(C)C)N([Si](C)(C)C)[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.